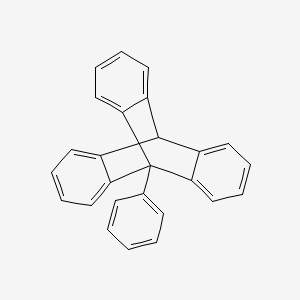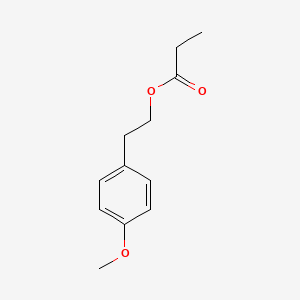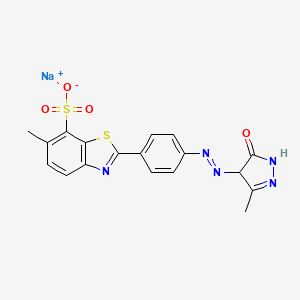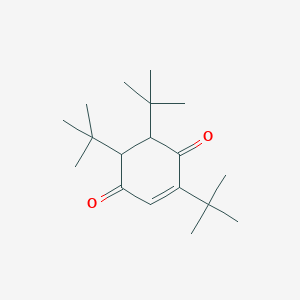
2,5,6-Tri-tert-butylcyclohex-2-ene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5,6-Tri-tert-butylcyclohex-2-ene-1,4-dione is an organic compound with the molecular formula C18H30O2 It is a derivative of cyclohexene, characterized by the presence of three tert-butyl groups and two ketone functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,6-Tri-tert-butylcyclohex-2-ene-1,4-dione typically involves the reaction of 2,6-di-tert-butylphenol with suitable oxidizing agents. One common method includes the use of secondary amines as catalysts to facilitate the formation of the desired product. The reaction conditions often involve the dropwise addition of secondary amines to reduce the dosages required and improve the yield .
Industrial Production Methods
Industrial production of this compound may involve optimized conditions to ensure high yield and purity. The use of environmentally friendly solvents and catalysts is preferred to minimize the environmental impact. The process may also include steps to remove by-products and purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,5,6-Tri-tert-butylcyclohex-2-ene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinone derivatives, alcohols, and substituted cyclohexene compounds.
Aplicaciones Científicas De Investigación
2,5,6-Tri-tert-butylcyclohex-2-ene-1,4-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,5,6-Tri-tert-butylcyclohex-2-ene-1,4-dione involves its interaction with various molecular targets. The compound can act as an antioxidant, preventing the oxidation of other molecules. It may also interact with enzymes and proteins, influencing biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Di-tert-butylcyclohexa-2,5-diene-1,4-dione: A similar compound with two tert-butyl groups and similar structural features.
2,6-Di-tert-butylphenol: Another related compound used in similar applications.
Uniqueness
2,5,6-Tri-tert-butylcyclohex-2-ene-1,4-dione is unique due to the presence of three tert-butyl groups, which provide steric hindrance and influence its reactivity.
Propiedades
Número CAS |
20784-82-1 |
|---|---|
Fórmula molecular |
C18H30O2 |
Peso molecular |
278.4 g/mol |
Nombre IUPAC |
2,5,6-tritert-butylcyclohex-2-ene-1,4-dione |
InChI |
InChI=1S/C18H30O2/c1-16(2,3)11-10-12(19)13(17(4,5)6)14(15(11)20)18(7,8)9/h10,13-14H,1-9H3 |
Clave InChI |
VUBWATNLIMMKFP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1C(C(=O)C(=CC1=O)C(C)(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethylbis[(1-phenylethenyl)oxy]silane](/img/structure/B14715280.png)
![2-[(3-Methoxyphenyl)methyl-(4-methylphenyl)sulfonylamino]benzoic acid](/img/structure/B14715286.png)

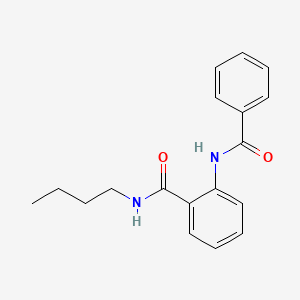
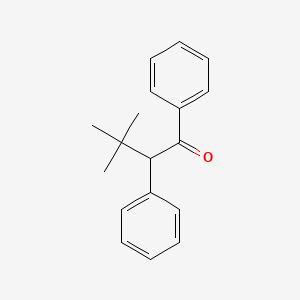

![2-chloro-N-[(3-fluorophenyl)methyl]ethanamine;hydrochloride](/img/structure/B14715305.png)
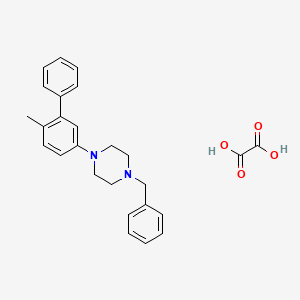
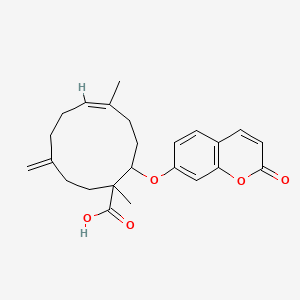
![1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dithiolane]](/img/structure/B14715317.png)
